Idrocilamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

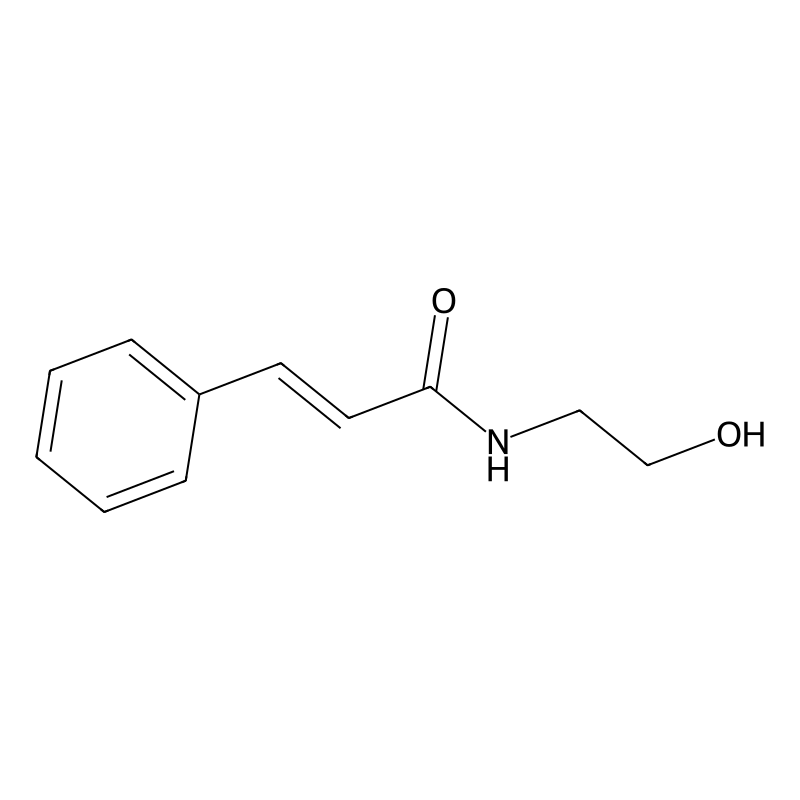

Idrocilamide is a chemical compound classified as a member of the cinnamic acid amides, specifically characterized by its structure as (2E)-N-(2-hydroxyethyl)-3-phenylprop-2-enamide. Its molecular formula is , and it has a molecular weight of approximately 191.23 g/mol. The compound is recognized for its potential therapeutic applications, particularly in dermatology, where it is used for treating conditions such as rosacea .

- Hydrolysis: Under acidic or basic conditions, idrocilamide can undergo hydrolysis to yield cinnamic acid and ethanol.

- Oxidation: The compound can be oxidized, leading to modifications in its functional groups.

- Esterification: It can react with alcohols to form esters, which may have different biological properties.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Idrocilamide exhibits notable biological activities, primarily as a skeletal muscle relaxant and anti-inflammatory agent. Research indicates that it acts through two primary mechanisms:

- Intracellular Action: It decreases calcium release from the sarcoplasmic reticulum, thereby reducing muscle tension.

- Extracellular Action: Idrocilamide facilitates voltage-dependent inactivation of calcium channels, which enhances its muscle-relaxing effects .

These properties make it relevant in therapeutic contexts, particularly for muscle-related disorders.

The synthesis of idrocilamide can be achieved through several methods:

- Direct Amide Formation: This involves the reaction between cinnamic acid and ethanolamine under controlled conditions to form idrocilamide.

- Catalytic Methods: Recent studies have explored eco-friendly catalytic approaches that enhance the efficiency of amide bond formation while minimizing environmental impact .

- Green Chemistry Approaches: Utilizing renewable resources and minimizing waste during synthesis has been emphasized in recent research efforts.

These methods reflect ongoing innovations in synthetic chemistry aimed at improving yield and sustainability.

Idrocilamide is primarily utilized in:

Interaction studies involving idrocilamide have revealed its potential to interact with various biological systems:

- It has been shown to modulate calcium dynamics within muscle cells, affecting contraction and relaxation cycles.

- The compound's interactions with other pharmacological agents may enhance or inhibit its effects, necessitating careful consideration in combination therapies .

Such studies are crucial for understanding the comprehensive pharmacodynamics of idrocilamide.

Idrocilamide shares structural similarities with several other compounds within the cinnamic acid amide class. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cinnamamide | Cinnamic acid amide | Basic structure without hydroxyl substitution |

| N-(2-hydroxyethyl)cinnamamide | Cinnamic acid amide | Similar to idrocilamide but lacks additional functional groups |

| Indomethacin | Non-steroidal anti-inflammatory drug | Contains a methoxy group providing distinct anti-inflammatory properties |

| Phenylbutazone | Non-steroidal anti-inflammatory drug | Exhibits strong anti-inflammatory effects but differs significantly in structure |

Idrocilamide's unique hydroxyl group at the 2-position distinguishes it from other similar compounds, contributing to its specific biological activities and applications.